2-Methoxy-4,5-dimethylbenzenesulfonyl chloride
CAS No.: 90416-52-7
Cat. No.: VC7809641
Molecular Formula: C9H11ClO3S
Molecular Weight: 234.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 90416-52-7 |
|---|---|
| Molecular Formula | C9H11ClO3S |
| Molecular Weight | 234.7 g/mol |
| IUPAC Name | 2-methoxy-4,5-dimethylbenzenesulfonyl chloride |
| Standard InChI | InChI=1S/C9H11ClO3S/c1-6-4-8(13-3)9(5-7(6)2)14(10,11)12/h4-5H,1-3H3 |
| Standard InChI Key | FQEJULWDCYVGCA-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1C)S(=O)(=O)Cl)OC |
| Canonical SMILES | CC1=CC(=C(C=C1C)S(=O)(=O)Cl)OC |
Introduction
Chemical and Physical Properties
2-Methoxy-4,5-dimethylbenzenesulfonyl chloride is a white to off-white crystalline solid at room temperature. Its molecular structure features a benzene ring substituted with methoxy (-OCH), two methyl (-CH), and a sulfonyl chloride (-SOCl) group at positions 2, 4, 5, and 1, respectively . The compound’s InChIKey (FQEJULWDCYVGCA-UHFFFAOYSA-N) and SMILES (CC1=CC(=C(C=C1C)S(=O)(=O)Cl)OC) provide unambiguous identifiers for computational and experimental studies .
Table 1: Key Physical and Chemical Properties
The compound’s reactivity with nucleophiles, such as amines, facilitates the formation of sulfonamides, which are pivotal in medicinal chemistry. Its stability under ambient conditions makes it suitable for long-term storage in research laboratories .
Synthesis Methods
The synthesis of 2-methoxy-4,5-dimethylbenzenesulfonyl chloride typically involves a two-step process: sulfonation followed by chlorination.
Sulfonation of 2-Methoxy-4,5-dimethylbenzene
The precursor, 2-methoxy-4,5-dimethylbenzene, undergoes sulfonation using agents like chlorosulfonic acid () or sulfur trioxide (). This step introduces the sulfonic acid group (-SOH) to the aromatic ring, yielding 2-methoxy-4,5-dimethylbenzenesulfonic acid. Reaction conditions (temperature, stoichiometry) critically influence yield, with excess sulfonating agents often required for completeness.
Chlorination of the Sulfonic Acid
The sulfonic acid intermediate is subsequently treated with chlorinating agents such as thionyl chloride () or phosphorus pentachloride (). This step replaces the hydroxyl group of the sulfonic acid with a chloride atom, producing the final sulfonyl chloride. The reaction is typically conducted under anhydrous conditions to prevent hydrolysis.
Table 2: Representative Synthesis Conditions
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Sulfonation | Chlorosulfonic acid | 0–5°C | 60–70% |
| Chlorination | Thionyl chloride | Reflux | 85–90% |
Reactivity and Applications
Nucleophilic Substitution Reactions
The sulfonyl chloride group (-SOCl) is highly electrophilic, enabling reactions with:
-
Amines: Forms sulfonamides (), widely used in drug design due to their bioisosteric properties.
-
Alcohols: Produces sulfonate esters (), employed as alkylating agents .
-
Grignard Reagents: Generates sulfones () for material science applications.
Pharmaceutical Applications
Recent studies highlight its role in synthesizing protein degrader building blocks . For example, sulfonamide derivatives of this compound have been explored as E3 ubiquitin ligase recruiters in PROTAC (Proteolysis-Targeting Chimera) molecules .
Industrial Uses
The compound serves as an intermediate in agrochemicals and dyes, leveraging its ability to introduce sulfonyl groups into complex molecules.
| Hazard | Precautionary Measures |
|---|---|
| Skin irritation | Wear nitrile gloves |
| Eye damage | Use chemical splash goggles |
| Moisture sensitivity | Store with desiccants |
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